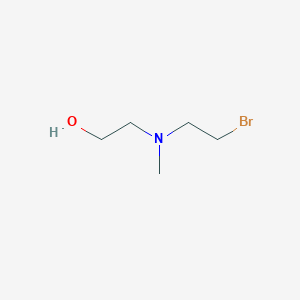
2-((2-Bromoethyl)(methyl)amino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Bromoethyl)(methyl)amino)ethan-1-ol is an organic compound with the molecular formula C5H12BrNO. It is a versatile intermediate used in various chemical syntheses and industrial applications. The compound features both amine and alcohol functional groups, making it reactive and useful in multiple chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromoethyl)(methyl)amino)ethan-1-ol typically involves the reaction of 2-bromoethanol with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Reaction of 2-bromoethanol with methylamine:
Reagents: 2-bromoethanol, methylamine
Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
:Equation: BrCH2CH2OH+CH3NH2→HOCH2CH2N(CH3)CH2Br
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Bromoethyl)(methyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or other nucleophiles in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted amines, ethers, or nitriles.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2-((2-Bromoethyl)(methyl)amino)ethan-1-ol is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals, polymers, and surfactants.
Wirkmechanismus
The mechanism of action of 2-((2-Bromoethyl)(methyl)amino)ethan-1-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The amine and alcohol groups enable the compound to form hydrogen bonds and interact with biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-ol: Similar in structure but with additional ethoxy groups, making it more hydrophilic.
2-(2-Aminoethylamino)ethanol: Contains an additional amino group, increasing its basicity and reactivity.
Ethanol, 2-[(2-aminoethyl)amino]-: Similar structure but lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
2-((2-Bromoethyl)(methyl)amino)ethan-1-ol is unique due to its combination of bromine, amine, and alcohol functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C5H12BrNO |
|---|---|
Molekulargewicht |
182.06 g/mol |
IUPAC-Name |
2-[2-bromoethyl(methyl)amino]ethanol |
InChI |
InChI=1S/C5H12BrNO/c1-7(3-2-6)4-5-8/h8H,2-5H2,1H3 |
InChI-Schlüssel |
IOSQHIJFEKTYAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















